Meloside A

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La Méloside A peut être synthétisée par la glycosylation de l'isovitexine. La réaction implique l'utilisation d'un donneur de glycosyle, tel qu'un bromure de glycosyle, et d'un accepteur de glycosyle, l'isovitexine, en présence d'un catalyseur comme le carbonate d'argent. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane à température ambiante .

Méthodes de production industrielle

La production industrielle de la Méloside A implique l'extraction de l'orge. L'orge est d'abord soumise à une série de procédés d'extraction utilisant des solvants comme le méthanol ou l'éthanol. L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour isoler la Méloside A .

Analyse Des Réactions Chimiques

Types de réactions

La Méloside A subit diverses réactions chimiques, notamment :

Oxydation : La Méloside A peut être oxydée pour former des quinones.

Réduction : Elle peut être réduite pour former des dérivés dihydro.

Substitution : Elle peut subir des réactions de substitution où les groupes hydroxyle sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle ou les halogénures d'alkyle sont utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Quinones

Réduction : Dérivés dihydro

Substitution : Dérivés acylés ou alkylés

Applications de la recherche scientifique

La Méloside A a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme étalon pour l'analyse des flavonoïdes dans les extraits de plantes.

Biologie : Étudiée pour son rôle dans les mécanismes de défense des plantes contre les rayons UV-B et les agents pathogènes.

Médecine : Enquête sur ses propriétés antioxydantes et ses effets thérapeutiques potentiels dans les maladies liées au stress oxydatif.

Industrie : Utilisée dans le développement de formulations d'antioxydants naturels pour les produits alimentaires et cosmétiques

Mécanisme d'action

La Méloside A exerce ses effets principalement par son activité antioxydante. Elle piège les radicaux libres et les espèces réactives de l'oxygène, protégeant ainsi les cellules des dommages oxydatifs. Les cibles moléculaires comprennent diverses enzymes impliquées dans la réponse au stress oxydatif, telles que la superoxyde dismutase et la catalase .

Applications De Recherche Scientifique

Pharmacological Applications

Meloside A exhibits several pharmacological properties, primarily attributed to its antioxidant and anti-inflammatory activities. These properties make it a candidate for therapeutic applications in various health conditions.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage linked to chronic diseases such as cancer and cardiovascular disorders .

Anti-Inflammatory Effects

In animal models, this compound has shown promise in reducing inflammation. For instance, studies involving the administration of this compound in inflammatory models have reported decreased levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Cosmetic Applications

The cosmetic industry has increasingly incorporated natural compounds like this compound due to their beneficial effects on skin health.

Skin Barrier Function

Recent studies have highlighted this compound's role in enhancing skin barrier function and hydration. In a controlled study with human skin cells, this compound treatment resulted in significant upregulation of proteins associated with skin hydration and barrier integrity, such as aquaporin 3 (AQP3) and CD44 .

Food Science Applications

This compound's presence in edible plants positions it as a valuable ingredient in food products.

Nutraceutical Potential

As a natural antioxidant, this compound can be utilized in functional foods aimed at improving health outcomes. Its incorporation into dietary supplements may enhance their efficacy by providing additional antioxidant benefits .

Case Studies

The following table summarizes notable case studies involving this compound:

Mécanisme D'action

Meloside A exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes involved in the oxidative stress response, such as superoxide dismutase and catalase .

Comparaison Avec Des Composés Similaires

Composés similaires

Isovitexin : La forme aglycone de la Méloside A, dépourvue de la partie glucoside.

Vitexine : Un glycoside de flavonoïde similaire avec une partie sucre différente.

Orientine : Un autre glycoside de flavonoïde aux propriétés antioxydantes similaires.

Unicité

La Méloside A est unique en raison de son motif de glycosylation spécifique, qui améliore sa solubilité et sa biodisponibilité par rapport à sa forme aglycone, l'isovitexine. Cette glycosylation contribue également à son activité antioxydante accrue et à ses effets protecteurs contre les rayons UV-B .

Propriétés

IUPAC Name |

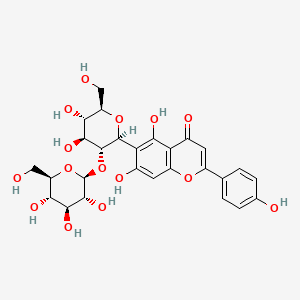

6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-20(34)23(37)26(42-27-24(38)22(36)19(33)16(8-29)41-27)25(40-15)18-12(32)6-14-17(21(18)35)11(31)5-13(39-14)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTTXGQDIROLTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60767-80-8 | |

| Record name | Isovitexin 2''-O-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions Meloside A exhibits antioxidant activity. Could you elaborate on the significance of this finding within the context of the study?

A1: The study investigated the phytochemical profile of Silene repens and the impact of various treatments on its bioactive compound production. [] The identification of this compound, alongside other glycosylflavones and ecdysteroids, contributes to a better understanding of the plant's chemical makeup. [] Furthermore, the discovery of this compound's antioxidant activity, comparable to the more abundant Sileneside E and Schaftoside, suggests its potential value as a natural antioxidant. [] This is particularly relevant as the search for natural antioxidants for potential applications in food preservation, cosmetics, and medicine is an active area of research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.